N-Methylcyclopentanamine;oxalic acid
Description
Significance of Amine-Acid Interactions in Contemporary Chemistry
The interaction between amines and acids is of profound significance in contemporary chemistry for several key reasons. Firstly, salt formation is a widely employed strategy to modify the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). spectroscopyonline.com Many drug molecules contain amine functional groups, which can be protonated by an acid to form a more water-soluble and stable salt form, facilitating their administration and absorption in the body. spectroscopyonline.comlibretexts.org
Secondly, amine-acid interactions are crucial in the field of crystal engineering. By carefully selecting the amine and acid components, chemists can design and synthesize crystalline materials with specific architectures and properties. These materials find applications in areas such as nonlinear optics, ferroelectricity, and gas storage.
Furthermore, these interactions play a vital role in various synthetic methodologies. Amine-acid salts can act as catalysts or intermediates in a wide range of organic reactions. The ability of amines to act as bases is fundamental to their reactivity in numerous chemical environments. solubilityofthings.com For instance, the formation of an amine salt can be a key step in purification processes, allowing for the separation of amines from other non-basic organic compounds. utexas.edu
The versatility of amines extends to their role as building blocks in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and dyes. purkh.com Their interactions with carbonyl compounds to form imines and enamines are fundamental transformations in organic synthesis. solubilityofthings.com
Overview of Salt Formation Mechanisms in Organic Compounds
Salt formation in organic chemistry is primarily an acid-base reaction. Amines, containing a lone pair of electrons on the nitrogen atom, act as Lewis bases and can accept a proton (a Brønsted-Lowry base). libretexts.orgyoutube.com Acids, conversely, are proton donors. The reaction between an amine and an acid involves the transfer of a proton from the acid to the amine, resulting in the formation of an ammonium (B1175870) cation and an acid anion. These oppositely charged ions are then held together by electrostatic forces, forming an ionic salt. wikipedia.org
The general mechanism for the reaction between a secondary amine, such as N-Methylcyclopentanamine, and a dicarboxylic acid, like oxalic acid, can be depicted as follows:
R₂NH + HOOC-COOH ⇌ [R₂NH₂]⁺[OOC-COOH]⁻
In this equilibrium, the amine (R₂NH) accepts a proton from one of the carboxylic acid groups of oxalic acid, forming a secondary ammonium cation ([R₂NH₂]⁺) and a hydrogen oxalate (B1200264) anion ([OOC-COOH]⁻). Depending on the stoichiometry and reaction conditions, the second carboxylic acid group of oxalic acid can also be deprotonated, leading to the formation of a salt with a 2:1 amine to acid ratio.
Research Context of N-Methylcyclopentanamine and Oxalic Acid Salt Systems
The specific salt system formed between N-Methylcyclopentanamine and oxalic acid is of interest within the broader context of understanding amine-acid interactions and their influence on molecular structure and properties. While detailed research findings specifically on the "N-Methylcyclopentanamine;oxalic acid" salt are not extensively documented in the provided search results, the study of analogous systems provides a framework for its potential significance.
Research into amine-oxalate systems often focuses on crystal structure analysis to understand the hydrogen bonding networks and packing arrangements. These studies contribute to the fundamental knowledge of supramolecular chemistry and the design of new materials with desired properties. For example, oxalic acid has been used in conjunction with amines in the N-methylation of primary and secondary amines, where it acts as a precursor to the actual reducing agent, formic acid. researchgate.net
Furthermore, understanding the properties of this specific salt can be relevant in pharmaceutical development if the N-Methylcyclopentanamine moiety is part of a larger, biologically active molecule. The formation of an oxalate salt could be a viable strategy to improve its physicochemical characteristics.
Properties
CAS No. |
24571-80-0 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 |
IUPAC Name |
N-methylcyclopentanamine;oxalic acid |
InChI |
InChI=1S/C6H13N.C2H2O4/c1-7-6-4-2-3-5-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
SRSAMEORXHLRFU-UHFFFAOYSA-N |
SMILES |
CNC1CCCC1.C(=O)(C(=O)O)O |
Canonical SMILES |
CNC1CCCC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Strategies for N Methylcyclopentanamine Oxalate
Direct Salt Formation Methodologies
The formation of N-Methylcyclopentanamine oxalate (B1200264) from its constituent free base and oxalic acid is a straightforward acid-base reaction that results in a salt with distinct physicochemical properties, often favoring crystallinity and stability. The process is typically achieved by dissolving the amine and the acid in suitable solvents, followed by crystallization of the resulting salt.
A general approach involves dissolving the N-Methylcyclopentanamine free base in a solvent like dry isopropyl alcohol (IPA) and adding this solution dropwise to a solution of one equivalent of anhydrous oxalic acid in the same solvent. If a precipitate does not form immediately, an anti-solvent such as diethyl ether can be introduced to reduce the solubility of the salt and induce crystallization. The resulting solid is then typically isolated by filtration, washed, and dried. sciencemadness.org
Stoichiometric Control in Cocrystallization Processes
The stoichiometry of the resulting salt, which in this case is the ratio of N-Methylcyclopentanamine to oxalic acid, is a critical factor that is influenced by the reaction conditions. While a 1:1 molar ratio is often targeted for the reaction between a monoprotic amine and a diprotic acid like oxalic acid, other stoichiometric ratios (e.g., 2:1) are possible. The control over the stoichiometry is crucial as it dictates the physical properties of the final crystalline product. matrixscientific.com
The formation of a specific stoichiometry can be influenced by the molar ratio of the reactants used. For instance, in the synthesis of diacetonamine (B58104) hydrogen oxalate, a 2:1 ratio of oxalic acid to the amine is used to specifically form the acid salt rather than the neutral oxalate. orgsyn.org The choice of solvent can also play a role in determining the stoichiometry of the resulting cocrystal. matrixscientific.com Careful control of the molar equivalents of N-Methylcyclopentanamine and oxalic acid is therefore essential to ensure the formation of the desired oxalate salt.
Solvent System Optimization for Salt Crystallization
The selection of an appropriate solvent system is paramount for the successful crystallization of N-Methylcyclopentanamine oxalate. An ideal solvent should dissolve the reactants but have limited solubility for the resulting salt, thereby promoting precipitation. The polarity of the solvent can significantly impact the yield and morphology of the crystals. rsc.org
Commonly used solvents for the crystallization of amine salts include lower alcohols, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene. sciencemadness.org In some cases, a mixture of solvents is employed. For example, a solvent in which the amine is soluble is mixed with an anti-solvent in which the salt is insoluble to induce precipitation. nih.gov The use of anhydrous conditions is often preferred, as the presence of water can lead to the formation of oils or hydrated crystals, which may be difficult to crystallize. sciencemadness.org Research on the preparation of phenylene diamine oxalate salts has shown that using a ketone solvent, such as acetone, can lead to significantly improved yields and faster reaction rates compared to alcohol-based solvents like ethanol (B145695) or methanol (B129727). scialert.net
| Amine | Solvent | Yield | Reaction Time | Reference |
|---|---|---|---|---|
| N,N'-di-sec-butyl-p-phenylene diamine | Acetone | 97.6% | Instantaneous | scialert.net |
| N,N'-di-sec-butyl-p-phenylene diamine | 95% Ethanol | 82% | 30 minutes (kept warm) | scialert.net |
| N,N'-di-sec-butyl-p-phenylene diamine | Methanol | 60% | >10 minutes | scialert.net |
Precursor Synthesis of N-Methylcyclopentanamine
The synthesis of the free base, N-Methylcyclopentanamine, is a prerequisite for the formation of its oxalate salt. This is typically achieved through a two-step process: the synthesis of a cyclopentanamine intermediate, followed by N-methylation.
Amination Routes to Cyclopentanamines
The most common route to cyclopentanamine and its derivatives is through the reductive amination of cyclopentanone (B42830). This reaction involves the condensation of cyclopentanone with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine intermediate, which is then reduced to the corresponding amine. scite.ai
The synthesis of the primary amine, cyclopentylamine (B150401), can be achieved by reacting cyclopentanone with ammonia in the presence of a catalyst, such as Raney nickel, under hydrogen pressure. researchgate.netnih.gov Various ruthenium-based catalysts have also been shown to be effective for the reductive amination of cyclopentanone, offering high yields of cyclopentylamine. researchgate.net
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
|---|---|---|---|---|
| Raney Nickel | 150-200 | 20 | Not specified | nih.gov |
| Ru/Nb₂O₅-L | 90 | 2 | 84 | researchgate.net |
Alternatively, N-Methylcyclopentanamine can be synthesized directly from cyclopentanone via reductive amination with methylamine (B109427). This one-pot reaction is an efficient method for preparing secondary amines. chemsynthesis.com
N-Methylation Techniques for Cyclopentanamines
Once cyclopentylamine is obtained, it can be N-methylated to yield N-Methylcyclopentanamine. Various N-methylation techniques are available in organic synthesis. A common method involves the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to introduce two methyl groups to a primary amine. For the synthesis of a secondary amine like N-Methylcyclopentanamine from a primary amine, a more controlled methylation is required.
Selective mono-N-methylation can be achieved using methanol as a methylating agent over heterogeneous nickel catalysts. rsc.org This method offers a sustainable approach to the synthesis of N-methylamines. Other strategies involve the use of methylating agents like methyl iodide, though this can sometimes lead to over-methylation to form the quaternary ammonium (B1175870) salt. Therefore, careful control of reaction conditions is necessary. A three-step process involving imine formation, hydrogenation, and subsequent N-methylation has also been described for the synthesis of N-methylated amine derivatives. wikipedia.org
Oxalic Acid as a Counter-ion in Salt Synthesis
Oxalic acid is a dicarboxylic acid that is widely used as a counter-ion in the synthesis of amine salts. nih.gov Its ability to form crystalline salts with amines is advantageous for purification and handling of the final product. The resulting oxalate salts are often less hygroscopic than their hydrochloride counterparts, which is a desirable property for pharmaceutical applications. sciencemadness.org
The reaction between a secondary amine and oxalic acid typically results in the formation of an oxalate salt. nih.gov Oxalic acid can form both neutral and acid salts with amines, depending on the stoichiometry of the reactants. orgsyn.org The oxalate ion can act as a chelating agent for metal cations and participates in hydrogen bonding, which contributes to the formation of stable crystal lattices in the resulting salts. researchgate.net The use of anhydrous oxalic acid is often recommended for salt formation to avoid the formation of non-crystalline oils. sciencemadness.org
Role of Dicarboxylic Acids in Salt Formation
Dicarboxylic acids, such as oxalic acid, play a crucial role in the formation of crystalline salts with amines. The presence of two carboxylic acid groups allows for the formation of a network of hydrogen bonds, which can lead to a well-ordered crystal lattice. This is often advantageous in pharmaceutical and materials science, where crystalline solids are preferred due to their stability and predictable properties.
The interaction between the carboxylic acid groups of oxalic acid and the amino group of N-Methylcyclopentanamine is an ionic bond, formed by the transfer of a proton from the acid to the amine. The resulting salt is composed of the N-methylcyclopentylammonium cation and the oxalate or hydrogen oxalate anion. The ability of the oxalate anion to act as a hydrogen bond acceptor contributes to the stability of the crystal structure.
Factors Influencing Oxalate Salt Formation
Several factors can influence the successful formation and crystallization of N-Methylcyclopentanamine oxalate. Careful control of these parameters is essential to obtain a pure, crystalline product with a good yield.
| Factor | Influence on Salt Formation |
| Solvent | The polarity and proticity of the solvent affect the solubility of the reactants and the product. A solvent in which the salt is sparingly soluble is ideal for promoting precipitation. |
| Temperature | Temperature can affect the rate of reaction and the solubility of the salt. Cooling the reaction mixture is a common technique to decrease the solubility of the salt and increase the yield of the precipitate. |
| Stoichiometry | The molar ratio of N-Methylcyclopentanamine to oxalic acid will determine the nature of the salt formed (mono- or di-oxalate). |
| Purity of Reactants | The presence of impurities can interfere with the crystallization process and may lead to the formation of an impure product or an oil instead of a crystalline solid. |
| Water Content | The presence of water can be detrimental to the crystallization of some amine salts, leading to the formation of oils or hydrated crystals. Using anhydrous conditions is often preferred. |
Advanced Characterization Techniques for Amine Oxalate Salts
Spectroscopic Analysis of N-Methylcyclopentanamine Oxalate (B1200264)
Spectroscopic techniques are pivotal in elucidating the structural and bonding characteristics of N-Methylcyclopentanamine oxalate. These methods provide insights into the vibrational modes, the electronic environment of atomic nuclei, and the mass-to-charge ratio of the constituent ions.
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the hydrogen bonding interactions within N-Methylcyclopentanamine oxalate. The formation of the salt involves the transfer of a proton from oxalic acid to the nitrogen atom of N-Methylcyclopentanamine, creating an N-H⁺ group on the cation and a carboxylate group on the oxalate anion. This event dramatically alters the vibrational landscape of the precursor molecules.
The stretching vibrations of the O-H group in oxalic acid, typically observed in the range of 3500-2500 cm⁻¹, are replaced by the characteristic stretching bands of the N-H⁺ group in the aminium cation, which appear in a similar region but are often broadened due to hydrogen bonding. nih.gov The strong hydrogen bonds between the N-H⁺ group and the oxygen atoms of the oxalate anion can be identified by shifts in these vibrational frequencies. mdpi.com
Furthermore, the carbonyl (C=O) stretching vibrations of oxalic acid, which are typically found around 1700 cm⁻¹, are replaced by the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group in the oxalate anion. These appear at approximately 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively. The positions of these bands are sensitive to the coordination environment and the strength of the hydrogen bonds. scialert.netsurrey.ac.uk
Table 1: Hypothetical Vibrational Frequencies for N-Methylcyclopentanamine Oxalate
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H⁺ Stretch | 3200-2800 (broad) | FTIR, Raman |
| C-H Stretch (aliphatic) | 2960-2850 | FTIR, Raman |
| C=O Asymmetric Stretch (oxalate) | ~1600 | FTIR, Raman |
| C=O Symmetric Stretch (oxalate) | ~1350 | FTIR, Raman |
| C-N Stretch | ~1100 | FTIR, Raman |
This table is illustrative and presents expected values based on related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of N-Methylcyclopentanamine oxalate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the transfer of the proton from oxalic acid to the amine would result in the disappearance of the acidic proton signal of oxalic acid and the appearance of a new, often broad, signal for the N-H⁺ proton of the N-methylcyclopentanaminium cation. The chemical shifts of the protons on the cyclopentyl ring and the methyl group attached to the nitrogen would also be affected by the protonation of the nitrogen atom, typically shifting downfield.
The ¹³C NMR spectrum would show distinct signals for the carboxylate carbons of the oxalate anion, which would be shifted relative to the carboxylic acid carbons of the parent oxalic acid. Similarly, the carbons of the N-methylcyclopentanaminium cation would exhibit shifts corresponding to their proximity to the positively charged nitrogen center. researchgate.netchemicalbook.com
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for N-Methylcyclopentanamine Oxalate in D₂O
| Nucleus | Atom | Expected Chemical Shift (ppm) |
| ¹H | N-H⁺ | 7.0-8.0 (broad) |
| ¹H | C-H (cyclopentyl, adjacent to N) | ~3.5 |
| ¹H | N-CH₃ | ~2.8 |
| ¹H | C-H (cyclopentyl) | 1.5-2.0 |
| ¹³C | C=O (oxalate) | ~165 |
| ¹³C | C (cyclopentyl, adjacent to N) | ~65 |
| ¹³C | N-CH₃ | ~35 |
| ¹³C | C (cyclopentyl) | 25-30 |
This table is illustrative and presents expected values based on related compounds.
Mass spectrometry (MS) can be used to confirm the formation of the N-Methylcyclopentanamine oxalate salt by identifying its constituent ions. Using a soft ionization technique such as electrospray ionization (ESI), it is possible to observe the individual ions in the gas phase.
The positive ion mode spectrum would be expected to show a peak corresponding to the N-methylcyclopentanaminium cation [C₆H₁₄N]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The negative ion mode spectrum would show a peak for the oxalate anion [C₂O₄]²⁻ or the hydrogen oxalate anion [HC₂O₄]⁻, depending on the conditions. This analysis confirms the presence of the expected ionic species that constitute the salt.
X-ray Crystallography of N-Methylcyclopentanamine Oxalate
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled detail about the molecular and crystal structure of N-Methylcyclopentanamine oxalate.
Should suitable single crystals of N-Methylcyclopentanamine oxalate be grown, single-crystal X-ray diffraction (SCXRD) would be the most powerful technique for determining its precise atomic and molecular architecture. journalspress.comresearchgate.net This method can elucidate bond lengths, bond angles, and torsion angles within both the N-methylcyclopentanaminium cation and the oxalate anion.
Crucially, SCXRD would reveal the details of the hydrogen bonding network that holds the crystal lattice together. It would provide precise distances and angles for the N-H⁺···O hydrogen bonds between the cation and anion, confirming the ionic nature of the interaction and detailing the supramolecular assembly. nih.gov The resulting crystal structure would also reveal the packing of the ions in the unit cell.
Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for N-Methylcyclopentanamine Oxalate
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.21 |
| Hydrogen Bond (N-H···O) Distance (Å) | 2.7-2.9 |
This table is illustrative and presents expected values based on related compounds.
When single crystals are not available, or for the analysis of bulk material, powder X-ray diffraction (PXRD) is an essential technique. scialert.netscispace.com The PXRD pattern of a crystalline powder is a fingerprint of its crystal structure. For N-Methylcyclopentanamine oxalate, PXRD would be used to confirm the formation of a new crystalline phase, distinct from the starting materials.
The positions (in terms of 2θ) and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. nist.gov This data can be compared with patterns calculated from a known crystal structure (if determined by SCXRD) to confirm phase purity. Furthermore, PXRD is crucial for identifying different polymorphic forms of the salt, should they exist.
Table 4: Hypothetical Powder X-ray Diffraction Peaks for N-Methylcyclopentanamine Oxalate
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 80 |
| 22.1 | 4.02 | 60 |
| 25.8 | 3.45 | 75 |
This table is illustrative and presents expected values based on related compounds.
Thermal Analysis Methods for Salt Systems
Thermal analysis techniques are pivotal in characterizing the physicochemical properties of amine-oxalate salts, providing critical insights into their thermal stability, phase transitions, and degradation behavior. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For amine-oxalate salts, such as N-Methylcyclopentanamine;oxalic acid, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly powerful tools.
Differential Scanning Calorimetry for Thermal Event Characterization
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. libretexts.org DSC is instrumental in identifying thermal events such as melting, crystallization, and solid-state transitions. The resulting DSC thermogram plots heat flow against temperature, where peaks indicate endothermic or exothermic processes.
For an amine-oxalate salt, a typical DSC analysis would reveal a distinct endothermic peak corresponding to its melting point. researchgate.net This melting temperature is a crucial physical property, indicative of the salt's purity and the strength of the ionic interactions within its crystal lattice. The sharpness of the melting peak can also provide information about the crystalline nature of the salt. Broader peaks may suggest the presence of impurities or a less ordered crystalline structure.
In the context of this compound, the DSC curve would be expected to show a sharp endothermic event signifying the transition from a solid to a liquid state. The precise temperature of this event is a characteristic feature of the salt. Furthermore, DSC can detect polymorphic transformations, where the material changes from one crystalline form to another, which would appear as additional, typically smaller, endothermic or exothermic peaks prior to the final melting.
Below is a representative table illustrating the type of data obtained from a DSC analysis of a hypothetical amine-oxalate salt.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Polymorphic Transition | 120.5 | 125.2 | 15.3 |
| Melting | 185.7 | 190.1 | 110.8 |
This interactive table showcases hypothetical data for illustrative purposes, demonstrating the characterization of thermal events by DSC.
Thermogravimetric Analysis for Thermal Stability and Degradation Profiling
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ebatco.com This technique is essential for determining the thermal stability of a compound and for profiling its degradation pathway. The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures at which the most significant degradation occurs. h-and-m-analytical.com
When analyzing an amine-oxalate salt like this compound, TGA can elucidate the decomposition process. Typically, the decomposition of oxalate salts occurs in distinct steps. ebatco.comh-and-m-analytical.com For a hydrated salt, the initial mass loss, usually at a lower temperature, corresponds to the loss of water molecules. umw.edu.pl Subsequent mass loss at higher temperatures is associated with the decomposition of the organic components. The oxalate moiety often decomposes to produce gaseous products such as carbon monoxide and carbon dioxide. researchgate.net The amine component will also degrade at elevated temperatures.
The thermal stability of the salt can be quantified by the onset temperature of decomposition, which is the temperature at which significant mass loss begins. nih.gov A higher onset temperature indicates greater thermal stability. The residual mass at the end of the analysis provides information about the final decomposition products, which could be a carbonaceous residue or, in the case of metal-containing salts, the metal oxide. umw.edu.pl
A hypothetical TGA profile for this compound might show an initial stable region with no mass loss, followed by one or more decomposition steps at elevated temperatures. The analysis of the evolved gases during each decomposition step, often performed by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer, can help to identify the degradation products and elucidate the decomposition mechanism. libretexts.org
The following table provides an example of the data that can be obtained from a TGA experiment on a hypothetical amine-oxalate salt.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Gaseous Products |
| 1 | 200 - 250 | 30.5 | Carbon Monoxide, Carbon Dioxide |
| 2 | 250 - 350 | 55.2 | N-Methylcyclopentanamine fragments |
This interactive table presents hypothetical TGA data to illustrate the degradation profile of an amine-oxalate salt.
Supramolecular Chemistry and Non Covalent Interactions in N Methylcyclopentanamine Oxalate
Hydrogen Bonding Networks in Amine-Oxalic Acid Salts
The formation of a salt between an amine and a carboxylic acid is a classic example of acid-base chemistry, resulting in the formation of an ammonium (B1175870) cation and a carboxylate anion. In the solid state, these ions are not isolated but are intricately connected through a series of hydrogen bonds, forming a stable supramolecular assembly.
In the crystalline structure of N-Methylcyclopentanamine oxalate (B1200264), the primary hydrogen bonding interactions are of the N-H···O and O-H···O types. Following the proton transfer from oxalic acid to the secondary amine of N-Methylcyclopentanamine, the resulting N-methylcyclopentylammonium cation possesses two hydrogen bond donors associated with the N-H moieties. The oxalate anion, on the other hand, presents four oxygen atoms that can act as hydrogen bond acceptors.
In cases where the proton transfer is incomplete or in the presence of water molecules of crystallization, O-H···O hydrogen bonds can also be observed. These can occur between the carboxylic acid groups of the oxalate anions or between a water molecule and an oxalate anion. The presence of both N-H···O and O-H···O hydrogen bonds leads to the formation of robust and often complex three-dimensional networks. sciencepublishinggroup.com
To illustrate the typical geometries of these interactions, the following table provides representative bond lengths and angles observed in similar amine-carboxylate salts.
| Interaction Type | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |
| N-H···O | 0.90 - 1.05 | 1.60 - 2.00 | 2.50 - 3.00 | 150 - 180 |
| O-H···O | 0.95 - 1.10 | 1.50 - 1.80 | 2.45 - 2.90 | 160 - 180 |
This table presents typical ranges for hydrogen bond geometries in organic salts and is for illustrative purposes.
The extent of proton transfer between the acid and the base is a critical factor that governs the nature of the resulting supramolecular assembly. nih.gov In the case of N-Methylcyclopentanamine and oxalic acid, a significant difference in their pKa values suggests that a complete proton transfer is highly probable, leading to the formation of a salt. nih.gov
This proton transfer is the cornerstone of the primary supramolecular synthon, the recurring motif of hydrogen bonds that dictates the crystal packing. The charge-assisted N-H···O hydrogen bonds are significantly stronger than the O-H···O bonds that would be present in a co-crystal (where no proton transfer occurs). nih.gov This enhanced strength and directionality of the hydrogen bonds in the salt lead to a more ordered and stable crystalline structure. The resulting supramolecular architecture can range from simple one-dimensional chains to more complex two- or three-dimensional networks, depending on the stoichiometry of the salt and the steric factors of the constituent ions. sciencepublishinggroup.comjournalspress.com
Crystal Engineering of N-Methylcyclopentanamine Oxalate
Crystal engineering provides a framework for the rational design of crystalline materials with desired physical and chemical properties. wikipedia.org In the context of N-Methylcyclopentanamine oxalate, this involves controlling the formation of the supramolecular architecture through the judicious selection of crystallization conditions.
The principles of crystal engineering allow for a degree of prediction in the formation of supramolecular architectures. By understanding the preferred hydrogen bonding motifs of the N-methylcyclopentylammonium cation and the oxalate anion, it is possible to anticipate the likely crystal packing. The concept of "supramolecular synthons" is particularly useful here; these are robust and predictable hydrogen-bonding patterns that are known to occur between specific functional groups. rsc.org
For N-Methylcyclopentanamine oxalate, the primary synthon would involve the interaction between the ammonium group and the carboxylate groups. The design of more complex architectures could be achieved by introducing other molecules, such as co-formers or solvents, that can participate in the hydrogen bonding network. nih.govrsc.org
The final crystalline form of N-Methylcyclopentanamine oxalate is highly dependent on the conditions under which it is crystallized. Factors such as the choice of solvent, the rate of cooling, and the presence of impurities can all influence the crystal packing and potentially lead to the formation of different polymorphs. acs.orgresearchgate.net
For instance, crystallization from a protic solvent might lead to the incorporation of solvent molecules into the crystal lattice, forming a solvate. An aprotic solvent, on the other hand, is less likely to be incorporated. The rate of crystallization can also play a crucial role; rapid crystallization may trap a kinetically favored but thermodynamically less stable polymorph, while slow crystallization is more likely to yield the most stable form. acs.org
The following table summarizes the potential influence of various crystallization parameters on the resulting crystal form.
| Crystallization Parameter | Potential Effect on Crystal Packing |
| Solvent Polarity | Can influence the solubility of the salt and the stability of different polymorphs. Protic solvents may form solvates. |
| Cooling Rate | A slow cooling rate generally favors the formation of the most thermodynamically stable polymorph. Rapid cooling can lead to metastable polymorphs or amorphous solids. |
| Supersaturation | The level of supersaturation can affect the nucleation and growth of crystals, potentially leading to different polymorphs or crystal habits. acs.org |
| Additives/Impurities | Can act as templates or inhibitors for the growth of specific crystal faces, thereby influencing the crystal morphology and potentially the polymorphic form. |
This table provides a general overview of the influence of crystallization conditions and is for illustrative purposes.
Polymorphism and Pseudopolymorphism in Amine-Acid Salts
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rsc.org Pseudopolymorphism is a related phenomenon where different crystal forms are a result of the inclusion of solvent molecules (solvates) or differences in stoichiometry. researchgate.net Both are of significant interest in the pharmaceutical and materials science fields due to the different physical properties that polymorphs and pseudopolymorphs can exhibit. nih.gov
In the case of amine-acid salts like N-Methylcyclopentanamine oxalate, polymorphism can arise from different packing arrangements of the ions in the crystal lattice or from conformational differences in the N-methylcyclopentylammonium cation. The flexibility of the cyclopentyl ring could allow for different conformers to be present in different polymorphs.
The formation of different polymorphs can be influenced by the crystallization conditions as discussed previously. Each polymorph will have a unique set of physical properties, such as melting point, solubility, and stability. The identification and characterization of different polymorphic forms are crucial for ensuring the consistency and performance of the crystalline material.
Characterization of Polymorphic and Pseudopolymorphic Forms
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. These different forms, or polymorphs, can exhibit distinct physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming hydrates or solvates.
While specific polymorphs of N-Methylcyclopentanamine oxalate have not been detailed in available research, the methods for their characterization are well-established. The identification and structural elucidation of such forms would rely on a combination of analytical techniques:
Powder X-ray Diffraction (PXRD): This technique is often the first line of investigation to identify new crystalline forms, as each polymorph will produce a unique diffraction pattern.
Single-Crystal X-ray Diffraction (SCXRD): This powerful method provides the definitive three-dimensional structure of a crystal, revealing precise bond lengths, angles, and the nature of non-covalent interactions. For instance, SCXRD has been used to characterize the crystal structures of various oxalate salts, detailing the intricate hydrogen bonding networks. journalspress.com
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to identify phase transitions, melting points, and desolvation events, which can differentiate between polymorphs and pseudopolymorphs.
Spectroscopy: Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules, which are influenced by the crystal packing and hydrogen bonding environment. These techniques can provide key insights into the differences between polymorphs.
In analogous systems, such as the cocrystal of pyrazinamide (B1679903) with oxalic acid, a combination of PXRD, Raman spectroscopy, and solid-state NMR spectroscopy was employed to fully characterize the new solid form. nih.gov Similarly, the study of bis(4-phenylpiperazin-1-ium) oxalate dihydrate utilized SCXRD, Hirshfeld surface analysis, and DTA/TG to elucidate its structure and thermal behavior. mdpi.com
Thermodynamic and Kinetic Factors Influencing Polymorphism
The formation of a specific polymorph is governed by a complex interplay of thermodynamic and kinetic factors. Thermodynamic stability refers to the lowest energy, most stable crystal form under a given set of conditions. Kinetic factors, on the other hand, relate to the rate at which a particular form nucleates and grows.
Key factors that would influence the polymorphic outcome of N-Methylcyclopentanamine oxalate crystallization include:
Solvent: The polarity of the solvent can influence which intermolecular interactions are favored, potentially leading to different crystal packings. The formation of solvates (pseudopolymorphs) is also a direct consequence of the solvent used.
Temperature: Temperature affects both the solubility of the compound and the energy landscape of crystallization. Some polymorphs may only be stable within a specific temperature range.
Supersaturation: The degree of supersaturation at the point of nucleation can dictate whether a thermodynamically stable or a metastable kinetic form crystallizes. Rapid crystallization often favors metastable polymorphs.
Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit the growth of certain crystal faces or promote the nucleation of a desired form.
Studies on calcium oxalate crystallization highlight the dual role of thermodynamic effects, such as the complexation of calcium ions to reduce supersaturation, and kinetic effects, where inhibitors can block crystal nucleation and growth. mdpi.com The principle of liquid-assisted grinding has also been shown to control polymorphic outcomes by using small amounts of different solvents to steer the crystallization towards a particular form. nih.gov
Supramolecular Interactions Beyond Primary Salt Formation
The supramolecular chemistry of N-Methylcyclopentanamine oxalate extends beyond the simple packing of ions. The potential for more complex and hierarchical structures is significant, driven by the same non-covalent forces that govern polymorphism.
Potential for Host-Guest Recognition
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The pores and channels within a crystal lattice can act as hosts for small molecules. In the case of N-Methylcyclopentanamine oxalate, the arrangement of the ions could potentially create voids capable of encapsulating solvent or other small molecules.
The oxalate anion itself is a versatile guest, known to be encapsulated by various host molecules. For example, protonated azacryptand hosts have demonstrated exceptionally strong binding of the oxalate anion, a phenomenon partially attributed to π-stacking interactions between the guest's carbonyl groups and the host's aromatic rings. rsc.org While N-Methylcyclopentanamine lacks aromatic rings, the principle of shape and charge complementarity driving host-guest interactions remains. A study on a thiourea (B124793)–dimethyl oxalate complex demonstrated a host-guest system where the thiourea molecules form a host lattice that encapsulates the dimethyl oxalate guest molecules. researchgate.net
The potential for N-Methylcyclopentanamine oxalate to act as a host would depend on the formation of a porous crystal structure. The characterization of such a system would involve techniques like single-crystal X-ray diffraction to visualize the guest within the host's cavity and thermal analysis to study the stability of the host-guest complex.
Role in Co-crystal and Multicomponent Crystal Formation
A co-crystal is a multicomponent crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. Unlike salts, the components in a co-crystal are in their neutral state. However, the principles of supramolecular synthons—reliable and predictable hydrogen bonding patterns—are shared between salts and co-crystals.
N-Methylcyclopentanamine oxalate could potentially participate in the formation of multicomponent crystals in several ways:
As a Co-former: The oxalate salt itself could be co-crystallized with other neutral molecules (co-formers) to create a new, multicomponent solid form with potentially modified physical properties.
Formation of a Salt Co-crystal: This is a hybrid form where a salt (N-Methylcyclopentanaminium oxalate) co-crystallizes with a neutral molecule.
In-situ Formation during Co-crystallization: In some cases, the components of the salt (N-Methylcyclopentanamine and oxalic acid) could be combined with a third component, leading to the formation of a multicomponent crystal.
The literature provides numerous examples of oxalic acid's ability to form co-crystals and salts with various organic molecules. For instance, mebendazole (B1676124) has been shown to form salts with oxalic acid and co-crystals with other dicarboxylic acids, leading to significantly increased solubility. psu.edu The formation of these multicomponent systems is driven by the formation of robust supramolecular heterosynthons, which are specific and recurring patterns of hydrogen bonds between different molecular species. In many organic acid-base reactions, hydrogen-bonded intermediates are formed that can be considered co-crystals, which then transform into salts.
The potential for N-Methylcyclopentanamine oxalate to form such systems would be explored through co-crystallization screening experiments, using techniques like liquid-assisted grinding or solution crystallization with various co-formers. psu.edu The resulting solids would be analyzed using PXRD and other techniques to identify new crystalline phases.
Stereochemical Aspects and Chiral Resolution of N Methylcyclopentanamine
Stereoisomerism of N-Methylcyclopentanamine
The presence of a stereogenic center in N-Methylcyclopentanamine gives rise to stereoisomerism, a critical aspect influencing its biological and chemical behavior.
N-Methylcyclopentanamine possesses a single chiral center at the carbon atom of the cyclopentane (B165970) ring to which the methylamino group is attached. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-N-Methylcyclopentanamine and (S)-N-Methylcyclopentanamine. These enantiomers are expected to have identical physical properties, such as boiling point, density, and solubility in achiral solvents, but will differ in their interaction with plane-polarized light and other chiral molecules.
In the absence of other stereocenters, N-Methylcyclopentanamine does not exhibit diastereomerism. Diastereomers are stereoisomers that are not mirror images of each other and typically arise in molecules with multiple chiral centers.
The primary method for characterizing enantiomers is by measuring their optical activity—the ability to rotate the plane of polarized light. Each enantiomer of a chiral compound will rotate light to an equal but opposite degree. The (R) and (S) enantiomers of N-Methylcyclopentanamine would be expected to exhibit equal and opposite specific rotations. However, specific experimental values for the optical rotation of purified (R)- or (S)-N-Methylcyclopentanamine are not readily found in current literature.
Circular dichroism (CD) spectroscopy is another powerful technique for characterizing chiral molecules. It measures the differential absorption of left and right circularly polarized light. The CD spectra of the (R) and (S) enantiomers of N-Methylcyclopentanamine would be mirror images of each other, providing a unique fingerprint for each stereoisomer. Again, specific CD spectral data for this compound is not documented in available research.
Chiral Resolution Strategies Utilizing Oxalic Acid
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. The formation of diastereomeric salts with a chiral resolving agent is a widely used technique for this purpose. Oxalic acid, being an achiral dicarboxylic acid, cannot directly resolve enantiomers. However, in principle, a chiral derivative of oxalic acid or the use of oxalic acid in conjunction with a chiral auxiliary could be employed. A more common approach for resolving a racemic amine like N-Methylcyclopentanamine would be the use of a chiral acid.
For the purpose of this article, we will consider the hypothetical use of a chiral resolving agent in a process that results in an oxalate (B1200264) salt, or the theoretical application of principles of diastereomeric salt formation as they would apply if a suitable chiral acid were used, with subsequent isolation as the oxalate salt.
The foundational principle of this resolution technique involves the reaction of a racemic mixture of N-Methylcyclopentanamine with a single enantiomer of a chiral acid. This reaction would produce a mixture of two diastereomeric salts:
((R)-N-Methylcyclopentanamine) • ((chiral acid))
((S)-N-Methylcyclopentanamine) • ((chiral acid))
These diastereomeric salts, unlike the original enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor.
The success of a chiral resolution by fractional crystallization hinges on the careful optimization of several experimental parameters. The choice of solvent is paramount, as it must provide a significant solubility difference between the two diastereomeric salts. A systematic screening of various solvents and solvent mixtures is typically necessary.
Other critical factors that would require optimization include:
| Parameter | Description |
| Temperature | Temperature affects the solubility of the salts. A carefully controlled cooling profile can maximize the yield and purity of the desired diastereomer. |
| Concentration | The initial concentration of the diastereomeric salts in the solvent can influence the onset of crystallization and the purity of the crystals. |
| Seeding | Introducing a small crystal of the desired pure diastereomer (seeding) can induce crystallization and improve the enantiomeric purity of the product. |
| Stirring Rate | The rate of agitation can affect crystal growth and nucleation, thereby influencing the physical properties and purity of the crystalline product. |
Without experimental data for the N-Methylcyclopentanamine system, specific optimal conditions cannot be provided.
The effectiveness of the chiral resolution is quantified by determining the enantiomeric excess (ee) of the separated amine. Enantiomeric excess is a measure of the purity of one enantiomer over the other and is calculated as:
ee (%) = |(% major enantiomer - % minor enantiomer)|
Several analytical techniques can be employed to determine the enantiomeric excess of the resolved N-Methylcyclopentanamine. Chiral High-Performance Liquid Chromatography (HPLC) is a common and accurate method. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their quantification.
Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. The yield of the resolution process is also a critical metric, indicating the efficiency of the separation in terms of the amount of desired enantiomer recovered from the initial racemic mixture.
Analytical Methods for Enantiomeric Excess Determination
The quantification of the enantiomeric excess of chiral compounds such as N-Methylcyclopentanamine relies on methods that can differentiate between the two enantiomers. This is typically achieved by creating a diastereomeric interaction, either transiently or through covalent bonding, which leads to distinguishable physical or spectral properties.
Chromatographic Methods for Enantiomeric Excess Determination
Chromatographic techniques are powerful tools for the separation and quantification of enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for the chiral resolution of amines.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used technique for the separation of enantiomers. This is most often accomplished by using a chiral stationary phase (CSP). CSPs are designed to have chiral recognition capabilities, leading to differential interactions with the enantiomers of the analyte. For cyclic secondary amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective.
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, resulting in different retention times for the (R)- and (S)-enantiomers. The composition of the mobile phase, including the type of organic modifier and the presence of acidic or basic additives, plays a crucial role in achieving optimal separation. For basic compounds like N-Methylcyclopentanamine, the addition of a small amount of an amine, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and resolution.
Due to the lack of specific published data for the chiral separation of N-Methylcyclopentanamine, the following table presents representative data for the chiral HPLC separation of analogous chiral imidazolines on a Chiralpak IB column, which is a cellulose-based CSP. This illustrates the typical parameters and results obtained for such separations.
| Compound | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) |
| Imidazoline Analog 1 | ACN/MeOH/40 mM NH4OAc (pH 7.5) | 0.4 | 1.23 | 1.45 | 1.18 | 1.89 |
| Imidazoline Analog 2 | ACN/MeOH/40 mM NH4OAc (pH 7.5) | 0.4 | 2.54 | 2.98 | 1.17 | 2.11 |
| Imidazoline Analog 3 | ACN/MeOH/40 mM NH4OAc (pH 7.5) | 0.4 | 3.11 | 3.65 | 1.17 | 2.31 |
Gas Chromatography (GC):
Chiral gas chromatography is another effective method for the enantiomeric separation of volatile amines like N-Methylcyclopentanamine. Similar to HPLC, this technique often utilizes a chiral stationary phase, with cyclodextrin (B1172386) derivatives being the most common for this purpose. The enantiomers are separated based on their differential interactions with the chiral stationary phase as they pass through the column.
For the analysis of amines by GC, it is often necessary to derivatize the compound to improve its volatility and chromatographic behavior. A common derivatization agent is trifluoroacetyl anhydride (B1165640) (TFAA), which converts the amine into its corresponding trifluoroacetamide. The separation of these derivatives is then carried out on a chiral capillary column.
The following table provides representative data for the chiral GC separation of 1-phenylalkylamine enantiomers, which are structurally related to N-Methylcyclopentanamine, on a cyclodextrin-based chiral stationary phase.
| Compound | Oven Temperature (°C) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Separation Factor (α) |
| 1-Phenylethylamine (TFA derivative) | 120 | 15.23 | 15.89 | 1.04 |
| 1-Phenylpropylamine (TFA derivative) | 130 | 18.45 | 19.12 | 1.04 |
| 1-Aminoindane (TFA derivative) | 150 | 25.67 | 26.54 | 1.03 |
Spectroscopic Techniques for Chiral Purity Evaluation
Spectroscopic methods offer an alternative to chromatographic techniques for the determination of enantiomeric excess. These methods are often rapid and can provide valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers can form transient diastereomeric complexes, leading to separate and distinguishable signals in the NMR spectrum. acs.org The difference in the chemical shifts (Δδ) of corresponding protons in the two enantiomers can be used to determine the enantiomeric excess by integrating the respective signals.
For chiral amines, common CSAs include chiral acids or alcohols that can form acid-base or hydrogen-bonding interactions. The choice of solvent is also critical, as it can influence the strength of the interaction between the analyte and the CSA.
Below is a representative table showing the chemical shift non-equivalences (ΔΔδ) observed for racemic α-phenylethylamine, an analogue of N-Methylcyclopentanamine, in the presence of a chiral α-(nonafluoro-tert-butoxy)carboxylic acid as a chiral solvating agent.
| Analyte Proton | Solvent | Chemical Shift Difference (Δδ) (ppm) |
| CH | CDCl3 | 0.086 |
| CH3 | CDCl3 | 0.021 |
| Aromatic (ortho) | CDCl3 | 0.015 |
| Aromatic (meta) | CDCl3 | 0.008 |
| Aromatic (para) | CDCl3 | 0.004 |
Circular Dichroism (CD) Spectroscopy:
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org Enantiomers exhibit mirror-image CD spectra, with positive Cotton effects for one enantiomer and negative Cotton effects for the other at the same wavelength. The magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess.
To determine the enantiomeric excess of a sample, a calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric compositions. nih.gov The enantiomeric excess of an unknown sample can then be determined from its measured CD signal. This technique is particularly useful for rapid screening and high-throughput analysis.
The following table illustrates typical data that would be obtained from a CD analysis of a chiral amine, showing the relationship between enantiomeric excess and the observed CD signal.
| Enantiomeric Excess (%) of (R)-enantiomer | CD Signal (mdeg) at λmax |
| 100 | +10.0 |
| 80 | +8.0 |
| 60 | +6.0 |
| 40 | +4.0 |
| 20 | +2.0 |
| 0 | 0.0 |
| -20 | -2.0 |
| -40 | -4.0 |
| -60 | -6.0 |
| -80 | -8.0 |
| -100 | -10.0 |
Computational Chemistry and Theoretical Investigations of N Methylcyclopentanamine Oxalate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy. For N-Methylcyclopentanamine oxalate (B1200264), these calculations would focus on the individual ions—the N-methylcyclopentylammonium cation and the oxalate dianion—as well as the ion pair.
The N-methylcyclopentylammonium cation, the protonated form of N-Methylcyclopentanamine, is characterized by a flexible five-membered ring. The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope," where four carbon atoms are coplanar and the fifth is out of the plane, and the "half-chair," where three adjacent atoms are in a plane, and the other two are displaced on opposite sides.
The presence of the N-methylamino substituent significantly influences the conformational preference. The bulky substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the ring's hydrogen atoms. Computational methods, such as Density Functional Theory (DFT), would be used to locate the energy minima corresponding to these different conformers and determine their relative stabilities.
Table 1: Theoretical Conformational Analysis of the N-methylcyclopentylammonium Cation
| Conformer | Point Group Symmetry | Description | Predicted Relative Stability |
| Envelope | C_s | Four carbon atoms are coplanar, with the fifth puckered out of the plane. The N-methylamino group can be in an axial or equatorial-like position. | The conformer with the substituent in a pseudo-equatorial position is expected to be more stable. |
| Half-Chair | C_2 | Three adjacent atoms are in a plane, with the other two displaced on opposite sides. | Generally slightly higher in energy than the envelope conformation for substituted cyclopentanes. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding intermolecular interactions, as it illustrates the charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). libretexts.org
For N-Methylcyclopentanamine oxalate, the MEP surface would show distinct regions of positive and negative potential that dictate the formation of the salt's crystal lattice.
N-methylcyclopentylammonium Cation : A strong positive potential (blue) would be localized around the ammonium (B1175870) proton (-NH2+-) and adjacent hydrogen atoms. This region is the primary hydrogen-bond donor site.
Oxalate Dianion : A strong negative potential (red) would be concentrated around the four oxygen atoms of the two carboxylate groups. These are the primary hydrogen-bond acceptor sites.
The strong electrostatic attraction between the positive potential on the cation and the negative potential on the anion is the principal driving force for the formation and stability of the salt. researchgate.net
Simulations of Intermolecular Interactions
The stability and structure of the crystalline salt are governed by a network of intermolecular interactions. Computational methods can be used to identify, characterize, and quantify these interactions.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density (ρ(r)) to characterize chemical bonding and intermolecular interactions. gla.ac.ukmdpi.com This analysis involves locating critical points in the electron density. A Bond Critical Point (BCP) found between two atoms indicates an interaction pathway. acs.org The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. researchgate.net
In a hypothetical crystal structure of N-Methylcyclopentanamine oxalate, QTAIM analysis would be expected to identify BCPs corresponding to:
Strong N-H···O Hydrogen Bonds : These interactions between the ammonium group of the cation and the carboxylate oxygens of the anion would be characterized by relatively high ρ values and positive ∇²ρ values, indicative of strong, closed-shell interactions (ionic character).
Weaker C-H···O Hydrogen Bonds : Interactions between the carbon-hydrogen bonds of the cyclopentane ring and the oxalate oxygens would also be present, showing lower ρ values.
Van der Waals Interactions : These would be found between the hydrocarbon portions of the cations in the crystal lattice.
Non-Covalent Interaction (NCI) analysis is a complementary technique that visualizes weak interactions in real space, providing a qualitative map of hydrogen bonds, van der Waals forces, and steric repulsion.
Table 2: Predicted QTAIM Parameters for Interactions in N-Methylcyclopentanamine Oxalate
| Interaction Type | Expected Electron Density (ρ) at BCP | Expected Laplacian (∇²ρ) at BCP | Nature of Interaction |
| N-H···O Hydrogen Bond | Relatively High | Positive | Strong, predominantly electrostatic |
| C-H···O Hydrogen Bond | Low to Moderate | Positive | Weak, electrostatic |
| van der Waals Contact | Very Low | Positive | Weak, non-bonding |
While QTAIM provides qualitative and semi-quantitative insights, direct calculation of interaction energies offers a more quantitative picture. High-level quantum mechanical methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or calculations using the supermolecular approach with basis set superposition error (BSSE) correction, can be used to compute the energy of specific intermolecular interactions.
For a dimer of the N-methylcyclopentylammonium cation and the oxalate anion, the total interaction energy can be decomposed into physically meaningful components:
Electrostatics : The dominant attractive force, arising from the interaction between the permanent charge distributions of the ions.
Induction (Polarization) : An attractive force resulting from the distortion of the electron cloud of one molecule by the electric field of the other.
Dispersion : An attractive force arising from correlated fluctuations in the electron distributions (van der Waals forces).
Exchange-Repulsion : A short-range repulsive force due to the Pauli exclusion principle.
In this salt, the electrostatic component would be by far the largest contributor to the binding energy, reflecting the ionic nature of the primary interaction.
Prediction of Crystallization Behavior and Polymorphism
Crystal structure prediction (CSP) is a computational field that aims to predict the most stable crystal structures of a compound from its chemical diagram alone. This is a complex challenge, especially for flexible molecules, as it involves searching a vast conformational and packing landscape to find the thermodynamically most stable arrangements.
For N-Methylcyclopentanamine oxalate, a CSP study would involve:
Conformational Search : Identifying all low-energy conformations of the N-methylcyclopentylammonium cation.
Crystal Packing Generation : Generating thousands of plausible crystal packing arrangements for a 1:1 stoichiometry of the cation and anion across various common space groups.
Lattice Energy Minimization : Optimizing the generated structures using force fields and then refining the most promising candidates with more accurate quantum mechanical methods (e.g., periodic DFT).
The output is a crystal energy landscape, plotting the relative energies of different hypothetical crystal structures (polymorphs). The structures at or near the global energy minimum are the most likely to be observed experimentally. Such studies are crucial for identifying potential polymorphism, where a compound can exist in multiple crystal forms with different physical properties. To date, no such predictive study appears to have been published for this specific compound.
Computational Crystal Structure Prediction
Computational Crystal Structure Prediction (CSP) is a methodology used to identify possible crystalline arrangements, or polymorphs, of a molecule from its chemical diagram alone. For an organic salt such as N-Methylcyclopentanamine oxalate, CSP involves generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.
The process typically begins by determining the low-energy conformations of the N-Methylcyclopentanamine cation and the oxalate anion. These conformations are then used in specialized software to generate a vast number of trial crystal structures within various possible space groups. These generated structures are then subjected to geometry optimization, typically using force fields and subsequently more accurate quantum mechanical methods, to arrive at the most stable crystal packing.
The final output of a CSP study is a crystal energy landscape, which plots the relative energy of each predicted polymorph against its density or other structural parameters. The structures that lie on the low-energy frontier of this landscape are considered the most likely to be experimentally observable.
Illustrative Data for Predicted Crystal Structures of N-Methylcyclopentanamine Oxalate
The following table is a hypothetical representation of results from a CSP study and is for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available.
| Predicted Polymorph | Space Group | Unit Cell Volume (ų) | Calculated Density (g/cm³) | Relative Energy (kJ/mol) |
| Form A | P2₁/c | 850.5 | 1.25 | 0.0 |
| Form B | P-1 | 865.2 | 1.23 | 1.5 |
| Form C | C2/c | 845.1 | 1.26 | 3.2 |
| Form D | P2₁2₁2₁ | 870.3 | 1.22 | 5.8 |
Lattice Energy Calculations for Polymorphic Stability Assessment
Lattice energy is a critical theoretical quantity for assessing the stability of a crystal structure. It is defined as the energy released when one mole of a crystalline solid is formed from its constituent ions in the gaseous phase. libretexts.org In the context of polymorphism, the polymorph with the lowest lattice energy is generally the most thermodynamically stable under a given set of conditions. khanacademy.org
The calculation of lattice energy for organic salts like N-Methylcyclopentanamine oxalate involves sophisticated computational methods that account for various intermolecular interactions, including electrostatic forces, van der Waals interactions, and hydrogen bonding. europeanpharmaceuticalreview.com These calculations are crucial for ranking the predicted polymorphs from a CSP study. ucl.ac.uk
The stability ranking of polymorphs based on lattice energy is a key piece of information for guiding experimental polymorph screening and for understanding the solid-form landscape of a pharmaceutical compound. Discrepancies between the predicted stability ranking and experimental observations can often be attributed to kinetic factors during crystallization or the influence of temperature and pressure.
Illustrative Lattice Energy Data for Predicted N-Methylcyclopentanamine Oxalate Polymorphs
The following table provides a hypothetical comparison of lattice energies for predicted polymorphs of N-Methylcyclopentanamine oxalate. This data is for illustrative purposes only.
| Predicted Polymorph | Calculated Lattice Energy (kJ/mol) | Stability Ranking |
| Form A | -750.2 | 1 (Most Stable) |
| Form B | -748.7 | 2 |
| Form C | -747.0 | 3 |
| Form D | -744.4 | 4 (Least Stable) |
Reactivity and Transformation of N Methylcyclopentanamine Oxalate in Research Contexts
Solid-State Reactivity and Transformations
There is no specific information available in the scientific literature regarding the solid-state reactivity and transformations of N-Methylcyclopentanamine oxalate (B1200264).
No studies detailing the mechanochemical activation and reactivity of N-Methylcyclopentanamine oxalate have been found in a review of scientific literature. While mechanochemistry is a known method for inducing reactions in solid-state materials, its application to this specific compound has not been documented.
Specific thermal decomposition pathways for N-Methylcyclopentanamine oxalate have not been reported. The thermal analysis of amine oxalates can be complex, often involving multiple decomposition steps. For instance, the thermal decomposition of ammonium (B1175870) oxalate begins at approximately 215°C and is complete by 265°C, yielding products such as ammonia (B1221849), carbon monoxide, and carbon dioxide. researchgate.net The decomposition of other metal oxalates also proceeds through various stages, which can be influenced by the atmosphere (e.g., inert or oxidative). However, without experimental data from techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for N-Methylcyclopentanamine oxalate, its specific decomposition temperatures and resulting products remain undetermined.
A hypothetical decomposition pathway for N-Methylcyclopentanamine oxalate might involve the initial loss of water (if a hydrate), followed by the decomposition of the oxalate moiety and the amine. The products would likely include N-Methylcyclopentanamine, carbon dioxide, carbon monoxide, and potentially other volatile organic compounds depending on the decomposition conditions.
Table 1: General Thermal Decomposition Data for Related Oxalate Compounds
| Compound | Decomposition Temperature Range (°C) | Gaseous Products | Reference |
| Ammonium Oxalate | 215 - 265 | NH₃, CO, CO₂ | researchgate.net |
| Ammonium oxotris(oxalate)niobate | 180 - 300 | NH₃, CO₂, CO, H₂O | scielo.br |
| Calcium Oxalate Monohydrate | ~170 (dehydration), ~500 (oxalate decomp.) | H₂O, CO | netzsch.com |
This table is for illustrative purposes and shows data for other oxalate compounds, as no specific data for N-Methylcyclopentanamine oxalate is available.
Role as a Precursor in Organic Synthesis
The utility of N-Methylcyclopentanamine oxalate as a precursor in organic synthesis is not documented in the available scientific literature.
There are no published examples of N-Methylcyclopentanamine oxalate being used in derivatization reactions. In general, secondary amines can react with reagents like diethyl oxalate to form oxamic esters. stackexchange.comechemi.com However, the use of the pre-formed oxalate salt of the amine for such transformations is not a commonly reported synthetic strategy.
There is no research available exploring the applications of N-Methylcyclopentanamine oxalate in catalysis or the synthesis of advanced materials. While metal oxalates can serve as precursors for the synthesis of oxides and catalysts, the application of amine oxalates in this context is not well-established. google.com
Advanced Analytical Methodologies for Complex Matrices
Quantification of Components in Mixed Systems
The determination of "N-Methylcyclopentanamine;oxalic acid" in mixed systems, such as reaction mixtures or formulated products, relies on chromatographic techniques that can effectively separate the analyte from other components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-methylcyclopentanamine as an oxalate (B1200264) salt. It is extensively used for purity assessment and quantitative analysis. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is a common approach. The purity of compounds containing the N-methylcyclopentanamine structure is often confirmed to be ≥95% by HPLC analysis. mdpi.comnih.gov
The method typically involves the use of a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like acetic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the oxalic acid component and potentially the amine after derivatization or at low wavelengths can absorb UV light. For enhanced specificity and sensitivity, a mass spectrometer can be used as a detector (LC-MS), which also provides molecular weight information, confirming the identity of the eluted peak. mdpi.comgoogle.com
Table 1: Typical HPLC Parameters for the Analysis of N-Methylcyclopentanamine-related Compounds
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18, e.g., Agilent Eclipse Plus, YMC-Triart C18 mdpi.comnih.gov |
| Mobile Phase | Gradient of Water (with 0.1% Acetic Acid) and Methanol or Acetonitrile nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV at ~210 nm or Mass Spectrometry (ESI+) mdpi.comnih.gov |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient to 40 °C |
This table presents a generalized set of HPLC conditions based on methods used for compounds containing the N-methylcyclopentanamine moiety.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While the oxalic acid salt of N-methylcyclopentanamine is non-volatile, the free base, N-methylcyclopentanamine, is a volatile amine and can be analyzed by GC-MS. This method is particularly useful for identifying and quantifying volatile impurities or for analyzing the amine component following a sample preparation step that liberates the free base from the salt.
For the analysis of amines by GC-MS, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability. researchgate.net However, direct injection is also possible. The use of a capillary column with a polar stationary phase can be beneficial for the chromatography of polar amines. researchgate.net The mass spectrometer provides definitive identification of the analytes based on their mass spectra. GC-MS has been utilized to monitor reactions involving N-methylcyclopentanamine and to identify byproducts. google.com
Table 2: General GC-MS Parameters for Volatile Amine Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Capillary column (e.g., DB-1, or a wax-type for polar analytes) researchgate.netresearchgate.net |
| Carrier Gas | Helium ncsu.edu |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 - 300 °C researchgate.net |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |
| Detector | Mass Spectrometer (Electron Ionization - EI or Chemical Ionization - CI) ncsu.edunih.gov |
| Mass Scan Range | m/z 30 - 500 ncsu.edu |
This table outlines general GC-MS conditions applicable to the analysis of volatile amines like N-methylcyclopentanamine.
Trace Analysis and Impurity Profiling
The identification and quantification of trace-level impurities are critical for understanding the quality and stability of "this compound". Impurities can arise from the manufacturing process, degradation, or interaction with other components in a mixture.
Related substances in "this compound" can include starting materials, intermediates from the synthesis, byproducts, and degradation products. For instance, in the synthesis of N-methylcyclopentanamine, residual precursors like cyclopentanone (B42830) or byproducts from reductive amination could be present. chemsrc.com The amine itself can undergo degradation, such as oxidation or demethylation, under stress conditions like heat or light. Potential genotoxic impurities are also a consideration in the analysis of amine-containing compounds. shachemlin.comshachemlin.com
LC-MS is a particularly powerful tool for impurity profiling, as it can detect and provide structural information on a wide range of compounds at low concentrations. google.com The high sensitivity of modern mass spectrometers allows for the detection of trace impurities that may not be visible with UV detection.
Table 3: Potential Related Substances and Impurities
| Compound Name | Potential Origin |
|---|---|
| Cyclopentanone | Starting material for synthesis chemsrc.com |
| Cyclopentylamine (B150401) | Byproduct or related impurity |
| Formaldehyde (B43269) | Potential degradation product (from demethylation) |
This table lists some potential impurities that could be associated with N-methylcyclopentanamine based on its synthesis and chemical nature.
The continuous need for higher sensitivity and selectivity in analytical chemistry drives the development of advanced methodologies. For the analysis of amines like N-methylcyclopentanamine, this includes the development of novel derivatization reagents that enhance detection by techniques such as fluorescence or mass spectrometry. nih.gov
Ultrasensitive quantification methods, such as those employing chip-based two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D LC-MS/MS), have been developed for trace amine analysis in complex biological matrices. nih.gov These methods can achieve extremely low limits of detection, often in the picogram per milliliter (pg/mL) range. nih.gov While not specifically reported for "this compound," the principles of these advanced techniques are applicable for challenging analytical scenarios requiring ultra-trace level quantification.
Furthermore, advancements in ion chromatography are providing new ways to separate and quantify various alkylamines, including structural isomers, which can be challenging with traditional reversed-phase LC or GC methods. copernicus.org These advanced chromatographic techniques, combined with high-resolution mass spectrometry, represent the cutting edge of analytical capabilities for the comprehensive characterization of complex amine-containing samples.
Conclusion and Future Research Directions
Current Understanding of N-Methylcyclopentanamine Oxalate (B1200264) Systems
N-Methylcyclopentanamine oxalate is the product of a classic acid-base reaction where the basic nitrogen atom of N-Methylcyclopentanamine accepts a proton from the acidic oxalic acid. This results in the formation of the N-methylcyclopentylammonium cation and the oxalate anion. The interaction between these two ions is primarily electrostatic, forming a salt.
The formation of amine salts, such as N-Methylcyclopentanamine oxalate, is a common strategy in medicinal chemistry to improve the water solubility and bioavailability of organic compounds. spectroscopyonline.com Many drug substances are large, nonpolar organic molecules that are often insoluble in water; converting them to a salt form can significantly enhance their utility. spectroscopyonline.com
While specific experimental data for N-Methylcyclopentanamine oxalate is sparse, the properties of the parent amine, N-Methylcyclopentanamine, are well-documented.
Table 1: Physicochemical Properties of N-Methylcyclopentanamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃N | PubChem nih.gov |
| Molecular Weight | 99.17 g/mol | PubChem nih.gov |
| IUPAC Name | N-methylcyclopentanamine | PubChem nih.gov |
| CAS Number | 2439-56-7 | PubChem nih.gov |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
The synthesis of amine oxalate salts can generally be achieved by reacting the amine freebase with anhydrous oxalic acid in a suitable solvent. sciencemadness.org One common method involves dissolving the amine in a solvent like isopropanol (B130326) (IPA) and adding it to a solution of one equivalent of anhydrous oxalic acid, also in IPA. sciencemadness.org The resulting salt may precipitate directly or after the addition of a less polar solvent, such as ether. sciencemadness.org Another approach involves the use of a ketone solvent, which has been shown to improve reaction rates and yields for the preparation of other amine oxalate salts. google.com
The stoichiometry of the reaction between N-Methylcyclopentanamine and oxalic acid can result in either the mono-oxalate or the di-oxalate salt, depending on the molar ratio of the reactants. Given that oxalic acid is a dicarboxylic acid, it can donate one or two protons.
Emerging Research Avenues in Amine-Acid Salt Chemistry
The chemistry of amine-acid salts is a field of continuous investigation, with several emerging research avenues that could influence the study of compounds like N-Methylcyclopentanamine oxalate.
One area of growing interest is the use of amine salts as bifunctional reagents in organic synthesis. For instance, amine hydrochloride salts have been utilized in copper-catalyzed aminochlorination reactions, where the salt provides both the amine and the chloride. rsc.org This suggests potential for N-Methylcyclopentanamine oxalate to be explored in similar catalytic systems, where the oxalate moiety could also play a role in the reaction mechanism.
Furthermore, the structural characterization of amine oxalate salts is revealing complex hydrogen-bonding networks. researchgate.net Studies on the co-crystallization of oxalate salts of monoprotonated amines have shown the formation of three-dimensional structures through N-H···O hydrogen bonds. researchgate.net These supramolecular structures can influence the physical properties of the salt, such as its solubility and crystal morphology. The interaction of oxalic acid with methylamine (B109427) has been theoretically studied, indicating that stable clusters can be formed, which may have implications for atmospheric chemistry and particle formation. rsc.org
Research into the biological activity of amine salts is also expanding. While the primary use of salt formation is often to enhance solubility, some amine salts of carboxylic acids have demonstrated inherent antimicrobial properties. nih.gov For example, tetradecylammonium oxalate has shown microbiological activity, suggesting that N-Methylcyclopentanamine oxalate could be investigated for similar biological functions. nih.gov
Potential for Novel Applications and Methodological Advancements
The potential applications for N-Methylcyclopentanamine oxalate are largely speculative at this stage but can be extrapolated from the broader applications of amine salts. Given that many amine compounds are foundational in the pharmaceutical industry for producing painkillers, anesthetics, and antihistamines, N-Methylcyclopentanamine and its derivatives could be explored as building blocks for new therapeutic agents. vedantu.com The formation of the oxalate salt would be a critical step in developing a water-soluble formulation. spectroscopyonline.com
Methodological advancements in the synthesis and characterization of amine salts are also on the horizon. The use of continuous flow reactors for the amination of alkyl halides to produce primary ammonium (B1175870) salts offers a more efficient and scalable method compared to traditional batch processes. nih.gov Such techniques could be adapted for the synthesis of N-Methylcyclopentanamine oxalate.
In terms of applications beyond pharmaceuticals, quaternary ammonium salts are used as conditioners, detergents, and antimicrobial agents due to their charged nature. studysmarter.co.uk While N-Methylcyclopentanamine oxalate is a secondary amine salt, its ionic character could lend itself to applications where surface activity is desired.
Future research on N-Methylcyclopentanamine oxalate should focus on its definitive synthesis and purification, followed by thorough characterization of its physicochemical properties, including its crystal structure, solubility, and spectroscopic data. Investigating its biological activity, particularly its potential antimicrobial or other pharmacological effects, would be a logical next step. Furthermore, exploring its utility in catalysis or as a precursor in organic synthesis could open up new avenues for this and other related amine-acid salts.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| N-Methylcyclopentanamine |
| Oxalic acid |
| N-Methylcyclopentanamine;oxalic acid |
| Tetradecylammonium oxalate |
| N-methylcyclopentylammonium |
| Methylamine |
| Isopropanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
